Bis(acetonitrile)palladium(II) p-toluenesulfonate

Overview

Description

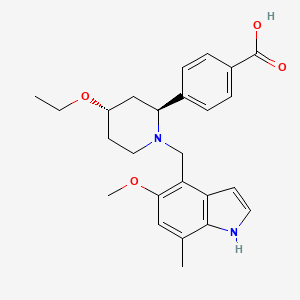

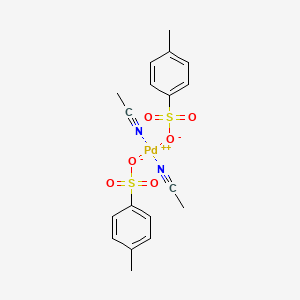

Bis(acetonitrile)palladium(II) p-toluenesulfonate: is an organometallic compound with the chemical formula C18H20N2O6S2Pd . It is a palladium complex where palladium is in the +2 oxidation state, coordinated with two acetonitrile molecules and two p-toluenesulfonate ions. This compound appears as a yellow solid and is soluble in organic solvents such as acetonitrile and methylene chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)palladium(II) p-toluenesulfonate typically involves dissolving Pd(CH3CN)4(O2CMe)2 in concentrated sulfuric acid, followed by neutralization with toluenesulfonic acid. The reaction conditions require careful control of temperature and reaction time to avoid the formation of impurities .

Industrial Production Methods: While specific industrial production methods are not detailed, the compound is generally produced under controlled laboratory conditions due to its sensitivity to air and the need for an inert atmosphere. It is stored in a freezer under -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions: Bis(acetonitrile)palladium(II) p-toluenesulfonate is known for its catalytic activity in various organic synthesis reactions. It is particularly effective in:

Oxidation Reactions: Catalyzing the oxidation of olefins.

Substitution Reactions: Facilitating C-C and C-N bond formation.

Carbonylation Reactions: Catalyzing the carbonylation of olefins.

Common Reagents and Conditions: Common reagents used in these reactions include aryl boronic acids, olefins, and various oxidizing agents. The reactions are typically carried out in organic solvents under inert conditions to prevent degradation of the catalyst .

Major Products: The major products formed from these reactions include benzoylated compounds, oxidized olefins, and carbonylated olefins .

Scientific Research Applications

Synthesis and Stability

The synthesis of this compound typically involves dissolving palladium acetate in acetonitrile, followed by the addition of p-toluenesulfonic acid. The reaction requires precise control of temperature and conditions to prevent impurities. Due to its sensitivity to air, it is generally produced under inert atmospheres and stored at low temperatures for stability .

Catalytic Applications

-

Organic Synthesis :

- C-C and C-N Bond Formation : this compound serves as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. It has been effectively utilized in reactions involving aryl boronic acids and olefins, leading to the synthesis of complex organic molecules .

- Oxidation Reactions : The compound facilitates the oxidation of olefins, enhancing reaction efficiency and selectivity .

- Carbonylation Reactions :

- C-H Bond Activation :

Biological Applications

- Synthesis of Biologically Active Molecules : The compound is employed in the synthesis of various biologically active molecules, which are crucial in pharmaceutical research. Its ability to facilitate complex organic transformations makes it valuable for developing new drugs and therapeutic agents .

Industrial Applications

- Thin Film Deposition : In industrial settings, this compound is used in thin film deposition processes, particularly in the production of electronic components such as LEDs .

- Pharmaceutical Intermediates : Its utility extends to the development of pharmaceutical intermediates, where precise chemical transformations are necessary for drug formulation .

Heck Reaction

Recent research has demonstrated the effectiveness of this compound as a catalyst in the enantioselective intermolecular Heck reaction. This reaction involves tri-substituted alkenyl alcohols reacting with aryl boronic acids, showcasing its potential in synthesizing chiral compounds with high selectivity .

C-H Activation Studies

A study published by the American Chemical Society highlighted its role in C-H bond activation reactions, confirming its capability to facilitate such transformations efficiently. These findings underscore its significance in both academic research and industrial applications .

Mechanism of Action

The mechanism by which Bis(acetonitrile)palladium(II) p-toluenesulfonate exerts its catalytic effects involves the coordination of palladium with the substrate, facilitating the activation of inert bonds. The palladium center acts as a Lewis acid, stabilizing reaction intermediates and lowering the activation energy of the reaction .

Comparison with Similar Compounds

- Tetrakis(acetonitrile)palladium(II) bis(trifluoromethanesulfonate)

- Triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imidate

- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)

Uniqueness: Bis(acetonitrile)palladium(II) p-toluenesulfonate is unique due to its high stability and solubility in organic solvents, making it an excellent catalyst for a variety of organic reactions. Its ability to facilitate C-C and C-N bond formation with high efficiency sets it apart from other palladium complexes .

Biological Activity

Bis(acetonitrile)palladium(II) p-toluenesulfonate (abbreviated as [Pd(MeCN)₂(OTs)₂]) is a palladium complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₀N₂O₆PdS₂

- Molar Mass : 530.9112 g/mol

- Appearance : Yellow powder

- CAS Number : 114757-66-3

| Property | Value |

|---|---|

| Synonyms | This compound |

| Storage Conditions | Inert atmosphere, store at -20°C |

| Hazard Symbols | T - Toxic |

| Risk Codes | R20/21/22; R36/37/38 |

Synthesis

The synthesis of this compound involves the reaction of palladium acetate with p-toluenesulfonic acid in acetonitrile. The process results in the formation of a pale yellow precipitate, which can be purified through recrystallization.

Anticancer Activity

Recent studies have highlighted the anticancer potential of palladium complexes, including this compound. Research indicates that palladium complexes exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Leukemia Cells

A study demonstrated that palladium(II) complexes, including those with acetonitrile ligands, showed strong cytotoxicity against T-lymphoblastic leukemia cells. The activity was notably higher than that of standard anticancer agents like tamoxifen. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Palladium complexes have been shown to exhibit varying degrees of antibacterial and antifungal activity.

Case Study: Antibacterial Efficacy

In a comparative study, palladium complexes were tested against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that while many palladium complexes showed limited activity, this compound demonstrated significant sensitivity against Pseudomonas aeruginosa, suggesting its potential use in treating infections caused by resistant bacterial strains .

The biological activity of this compound is attributed to several mechanisms:

- DNA Interaction : Palladium complexes can intercalate into DNA, leading to structural modifications that impede replication and transcription.

- Reactive Oxygen Species (ROS) Generation : These complexes may induce oxidative stress within cells, contributing to cell death.

- Enzyme Inhibition : Palladium compounds can inhibit key enzymes involved in cancer cell metabolism and proliferation.

Properties

IUPAC Name |

acetonitrile;4-methylbenzenesulfonate;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIFAQUPBJRCNL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6PdS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.